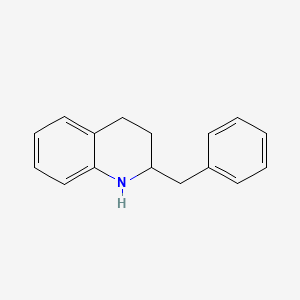

2-Benzyl-1,2,3,4-tetrahydroquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

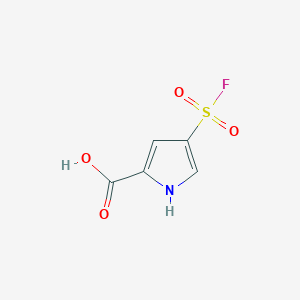

2-Benzyl-1,2,3,4-tetrahydroquinoline is a type of benzyltetrahydroisoquinoline . It is a derivative of 1,2,3,4-tetrahydroquinoline, which is one of the most important simple nitrogen heterocycles, being widespread in nature and present in a broad variety of pharmacologically active compounds .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinolines has been a subject of interest in several studies . For instance, a study published in the Journal of Heterocyclic Chemistry in 2010 discussed the asymmetric synthesis of functionalized 1,2,3,4-tetrahydroquinolines .Molecular Structure Analysis

The molecular structure of 1,2,3,4-tetrahydroquinolines has been analyzed in various studies . High-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations, was used to determine the precise molecular structures of the conformers of 1,2,3,4-tetrahydroquinoline .Chemical Reactions Analysis

1,2,3,4-Tetrahydroisoquinoline analogs exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4-tetrahydroquinolines have been analyzed in various studies . For instance, a study discussed the FT-IR (ATR), ν/cm −1 of 1,2,3,4-tetrahydroquinolines .Aplicaciones Científicas De Investigación

Synthesis and Transformation

- A study by Tan, Jiang, and Zhang (2016) presents a benzylation protocol for β-benzylated quinolines, utilizing 1,2,3,4-tetrahydroquinolines, which offers a basis for transforming saturated N-heterocycles into functionalized N-heteroaromatics through dehydrogenative cross-coupling strategy (Tan, Jiang, & Zhang, 2016).

Biological Relevance

- Bois-choussy, Paolis, and Zhu (2001) demonstrate the treatment of N-benzyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate, producing N-benzyl 1,2,3,4-tetrahydroisoquinolin-1-one. This contributes to understanding the reactivity of these compounds in biological contexts (Bois-choussy, Paolis, & Zhu, 2001).

Chemical Properties and Reactions

- Houser, Tsao, Dyla, Atten, and Mccarville (1989) examined the reactions of 1,2,3,4-tetrahydroquinoline with supercritical water, providing insights into its chemical behavior under specific conditions (Houser et al., 1989).

Anticancer Potential

- Redda, Gangapuram, and Ardley (2010) synthesized analogs of tetrahydroisoquinoline, showing potential as anticancer agents. This highlights the medical application possibilities of derivatives of 1,2,3,4-tetrahydroquinoline (Redda, Gangapuram, & Ardley, 2010).

Organocatalysis

- Ruiz-Olalla et al. (2015) developed a procedure for synthesizing 1-benzyl-1,2,3,4-tetrahydroisoquinolines through organocatalytic, regio- and enantioselective Pictet-Spengler reactions, contributing to the field of organic synthesis and pharmaceutical development (Ruiz-Olalla et al., 2015).

Mecanismo De Acción

Target of Action

2-Benzyl-1,2,3,4-tetrahydroquinoline is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Mode of Action

Thiq analogs are known to interact with their targets, leading to changes that result in their biological activities .

Biochemical Pathways

Thiq analogs are known to affect various biochemical pathways, leading to their diverse biological activities .

Result of Action

Thiq analogs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Action Environment

It is known that the synthesis of thiq derivatives has been improved by various new and environmentally friendly methods .

Safety and Hazards

The safety and hazards of 2-Benzyl-1,2,3,4-tetrahydroquinoline have been discussed in several sources . For instance, a safety data sheet mentioned that personal protective equipment/face protection should be worn when handling this compound and it should be kept in a dry, cool, and well-ventilated place .

Direcciones Futuras

The future directions in the research of 1,2,3,4-tetrahydroquinolines have been discussed in several studies . For instance, a review published in Chemical Reviews in 2019 summarized the progress achieved in the chemistry of tetrahydroquinolines, with emphasis on their synthesis, during the period from mid-2010 to early 2018 .

Propiedades

IUPAC Name |

2-benzyl-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-2-6-13(7-3-1)12-15-11-10-14-8-4-5-9-16(14)17-15/h1-9,15,17H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYCTWCXRNTSEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC1CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50610-82-7 |

Source

|

| Record name | 2-benzyl-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2848046.png)

![N-(4-butylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2848048.png)

![N-(2-chlorophenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2848055.png)

![Methyl 2-[1-(6-chloropyridine-2-carbonyl)-2,3-dihydroindol-3-yl]acetate](/img/structure/B2848058.png)

![8-(3,5-Dimethylpyrazolyl)-1-[(4-fluorophenyl)methyl]-3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2848062.png)

![N-[4-(dimethylsulfamoyl)phenyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2848063.png)